molecular formula C22H17N3O B5509423 MFCD03785864

MFCD03785864

Cat. No.: B5509423
M. Wt: 339.4 g/mol
InChI Key: ZWOWLXTZZKJLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03785864 is a useful research compound. Its molecular formula is C22H17N3O and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone is 339.137162174 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo- and Regioselective Syntheses

The compound plays a crucial role in the chemo- and regioselective synthesis of tricyclic condensation products. Chebanov et al. (2008) described multicomponent protocols for synthesizing pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones using a base-mediated reaction under different conditions. The study highlights the compound's utility in tuning towards Hantzsch-type dihydropyridines or Biginelli-type dihydropyrimidines, offering pathways to diverse heterocyclic frameworks (Chebanov et al., 2008).

Microwave-promoted Syntheses

Portela-Cubillo et al. (2009) explored the microwave-promoted synthesis of quinazolines and dihydroquinazolines from 2-aminoarylalkanone O-phenyl oximes. This study showcased an efficient method for generating functionalized quinazolines, highlighting the versatility of the compound in facilitating rapid and high-yield syntheses of biologically relevant heterocycles (Portela-Cubillo et al., 2009).

Eco-friendly Oxidation Processes

Samandram et al. (2021) demonstrated an eco-friendly oxidation process using H2O2 to convert 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Their method represents a sustainable approach to synthesizing quinazoline derivatives, highlighting the compound's role in green chemistry (Samandram et al., 2021).

Antimicrobial and Anticancer Agents

Antypenko et al. (2012) synthesized novel tetrazolo[1,5-c]quinazoline-5-thione S-derivatives and evaluated their antibacterial, antifungal, and antitumor activities. This research underlines the compound's potential as a precursor in developing new therapeutic agents with antimicrobial and anticancer properties (Antypenko et al., 2012).

Synthesis of Zinc(II) Complexes

Chai et al. (2016) focused on the synthesis of a mononuclear Zn(II) complex involving the compound, highlighting its application in creating materials with potential for optical properties and coordination chemistry studies (Chai et al., 2016).

Future Directions

Given the wide range of biological activities exhibited by quinazoline and quinazolinone derivatives, future research could focus on exploring the potential therapeutic applications of “1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone” and similar compounds .

Properties

IUPAC Name

1-[4-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-15(26)16-11-13-18(14-12-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOWLXTZZKJLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.